molecular formula C11H13NO4 B091735 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene CAS No. 18917-76-5

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Cat. No. B091735
CAS RN: 18917-76-5
M. Wt: 223.22 g/mol
InChI Key: COWWUDOIMZXGFM-XBXARRHUSA-N
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Description

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, also known as NBOH-2C-C, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a potent psychedelic drug that has gained popularity in the research community due to its unique chemical structure and potential therapeutic benefits.

Scientific Research Applications

1. Organic Synthesis and Material Science

Compounds similar to 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene are crucial in the field of organic synthesis, serving as intermediates for the preparation of various complex molecules. For instance, 1,2-oxazines and 1,2-benzoxazines are synthesized through reactions involving nitroso compounds and demonstrate significant potential as chiral synthons and electrophiles in organic chemistry (Sainsbury, 1991). These compounds exhibit applications ranging from nanotechnology to biomedical fields due to their self-assembly into nanometer-sized structures and multivalent interactions (Cantekin, T. D. de Greef, & A. Palmans, 2012).

2. Photoreactive Systems for Photon-based Electronics

Certain derivatives, like ortho-nitrobenzylpyridines, exhibit photochromic activities that are promising for photon-based electronics, highlighting the role of photoreactive systems in solid-state applications. These materials undergo structural changes upon light exposure, making them candidates for data storage and optical switching devices (Naumov, 2006).

3. Pharmacology and Toxicology

In the realm of pharmacology, understanding the structural attributes of compounds like this compound aids in the investigation of drug mechanisms and toxicology. For example, studies on N-Benzylphenethylamine ("NBOMe") hallucinogens provide insights into the potent biological activities induced by structural modifications of phenethylamines, highlighting the importance of structure-activity relationships (Halberstadt, 2017).

properties

IUPAC Name

1,3-dimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)4-9-5-10(15-2)7-11(6-9)16-3/h4-7H,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWWUDOIMZXGFM-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC(=C1)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=CC(=C1)OC)OC)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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